1,4-Difluoro-2,3-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2F8. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two trifluoromethyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. The aniline is then subjected to trifluoromethylation and fluorination reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethylated derivatives of benzene.
Scientific Research Applications
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect the compound’s electronic properties and influence its behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms.
1,3-Bis(trifluoromethyl)benzene: Another derivative with trifluoromethyl groups in different positions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of fluorine
Uniqueness
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is unique due to the presence of both fluorine atoms and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H2F8 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1,4-difluoro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F8/c9-3-1-2-4(10)6(8(14,15)16)5(3)7(11,12)13/h1-2H |
InChI Key |
XRUBRJBKRWEXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.